Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate
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Overview
Description
. This compound is characterized by its unique structure, which includes a benzoate group linked to a bifuran moiety through a carbamoyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 2,2’-bifuran-5-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or benzoate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate
- Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate
Uniqueness
Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with 2,2'-bifuran-5-carboxaldehyde, often using solvents like ethanol or methanol under reflux conditions to ensure complete conversion. The compound's structure includes a carbamate group linked to a bifuran moiety, which is significant for its biological activity.
Chemical Structure:
- Molecular Formula: C17H16N2O4
- Molecular Weight: 312.32 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231, this compound showed significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific concentrations .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 | 15 | Induction of apoptosis |
MDA-MB-231 | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes related to cancer progression and microbial resistance. For example, it may inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . The inhibition profiles suggest that it could serve as a lead compound for developing new therapeutic agents targeting these enzymes.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound may bind to active sites of enzymes like AChE and other targets involved in cellular signaling pathways.
- Induction of Reactive Oxygen Species (ROS): It has been observed to stimulate ROS production in cancer cells, contributing to its cytotoxic effects .
- Cell Cycle Modulation: Studies indicate that it affects the cell cycle distribution in cancer cells, leading to increased apoptosis at higher concentrations .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Effects: A recent study demonstrated that this compound could significantly reduce viability in breast cancer cell lines through apoptosis induction and ROS generation .
- Antimicrobial Efficacy: Another study reported its effectiveness against multi-drug resistant bacteria, suggesting its potential as a novel antimicrobial agent.
Properties
IUPAC Name |
methyl 4-[[5-(furan-2-yl)furan-2-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-18(21)13-6-4-12(5-7-13)17(20)19-11-14-8-9-16(24-14)15-3-2-10-23-15/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMDZBYWBIGWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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